molecular formula C11H14N2O3 B2509594 Methyl 4-(beta-alanylamino)benzoate CAS No. 1179366-34-7

Methyl 4-(beta-alanylamino)benzoate

Cat. No.: B2509594
CAS No.: 1179366-34-7
M. Wt: 222.244
InChI Key: IEYYAZIBKRDDKX-UHFFFAOYSA-N
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Description

Methyl 4-(beta-alanylamino)benzoate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.244. The purity is usually 95%.
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Scientific Research Applications

  • Vibrational Spectroscopy Applications Methyl benzoate serves as a model compound for the development of new infrared (IR) pulse schemes, potentially applicable to biomolecules. Its vibrational properties, including anharmonic vibrational modes, have been studied using various ab initio potential energy surfaces (PESs) and vibrational self-consistent field methods. These studies offer insights into molecular vibrational coupling topology, essential for understanding complex biomolecular behaviors (Maiti, 2014).

  • Synthesis and Characterization of Derivatives Methyl 4-(2,5-dihydroxybenzylamino)benzoate, a derivative of methyl benzoate, has been synthesized for potential applications in radiolabeling and pharmaceutical research. This synthesis involved multiple steps, including the preparation of 4-Amino[7-14C]benzoic acid and its ester, demonstrating the compound's utility in advanced chemical procedures (Taylor et al., 1996).

  • Natural Product Isolation and Antioxidant Activity Methyl benzoate has been isolated from the fresh water fern Salvinia molesta, along with other compounds, showing its presence in natural sources. Its antioxidant properties have been highlighted, offering potential for applications in health and wellness products (Choudhary et al., 2008).

  • Crystallography and Molecular Structure Analysis The compound methyl 4-(cyclohexylaminocarbonyl)benzoate, structurally related to methyl benzoate, has been analyzed through crystallography. This study provides insights into the molecular structure and potential applications in material science and drug design (Jones & Kuś, 2004).

  • Biosynthesis and Emission in Plants Research has shown that methyl benzoate is a major scent compound in snapdragon flowers, synthesized and emitted by specific parts of the flower. This understanding aids in the exploration of plant biochemistry and potential applications in agriculture and fragrance industries (Dudareva et al., 2000).

  • Synthetic Methods Development Studies on the synthesis of methyl 2-(acetylmethylamino)-2-deoxy-beta-D-glucopyranoside isomers offer insights into the development of advanced synthetic methods for similar compounds. This research is significant for developing pharmaceuticals and other complex organic molecules (Elvebak et al., 2000).

  • Optical Properties in Nonlinear Optics Research on substituted aromatic carboxylate anions and esters, including methyl benzoates, has been conducted to find materials with significant second-order hyperpolarizability for nonlinear optics. This highlights its potential use in developing advanced materials for optical applications (Duan et al., 1996).

  • Insecticidal and Larvicidal Activities Methyl benzoate has been evaluated for its cytotoxicity and potential use as a green pesticide, considering its biorational insecticidal effect against various insects. This opens avenues for environmentally friendly pest control methods (Bunch et al., 2020), (Mostafiz et al., 2022).

  • Anaerobic Degradation Studies Studies on the anaerobic degradation of cresols, including derivatives of methyl benzoate, provide insights into environmental and microbiological processes, particularly in wastewater treatment and bioremediation applications (Rudolphi et al., 2004).

Safety and Hazards

The safety data sheet for “Methyl 4-aminobenzoate”, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 4-(beta-alanylamino)benzoate is a benzoate compound that has been designed and synthesized as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

This compound acts on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . The compound binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the conduction of nerve impulses. By blocking the sodium ion channels, the compound disrupts the normal flow of ions, which in turn inhibits the propagation of nerve impulses . This leads to a temporary loss of sensation in the local area where the compound is applied .

Pharmacokinetics

Similar compounds have been shown to have fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been reported to be around 23%

Result of Action

The primary result of the action of this compound is the temporary loss of sensation in the local area where the compound is applied. This is due to its ability to block the conduction of nerve impulses by inhibiting the function of sodium ion channels . This makes it useful for procedures that require local anesthesia .

Properties

IUPAC Name

methyl 4-(3-aminopropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYYAZIBKRDDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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